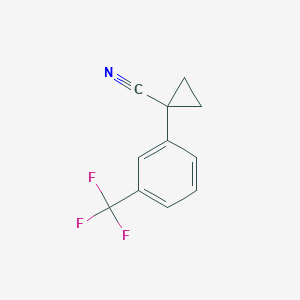

1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile

Description

1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile (CAS: 124305-68-6) is a cyclopropane-derived nitrile compound featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. This structural motif confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical research . The cyclopropane ring introduces steric constraints that influence conformational flexibility, while the nitrile group serves as a versatile intermediate for further derivatization (e.g., hydrolysis to carboxylic acids or conversion to amines) .

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)9-3-1-2-8(6-9)10(7-15)4-5-10/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIZCGCPHXFSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile typically involves the following steps:

Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Formation of the Carbonitrile Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Purity | Key Substituent |

|---|---|---|---|---|

| 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile | 124305-68-6 | 211.17 | 95% | -CF₃ (meta) |

| 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile | 124276-61-5 | 211.17 | 95% | -CF₃ (para) |

| 1-(3-Fluorophenyl)cyclopropanecarbonitrile | 124276-55-7 | 161.18 | N/A | -F (meta) |

| 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile | 1427014-16-1 | 162.16 | N/A | -F (pyridine) |

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity : The trifluoromethyl group in the meta position increases logP compared to fluorophenyl analogs, enhancing membrane permeability .

- Metabolic Stability : The -CF₃ group reduces oxidative metabolism, as observed in analogs like 1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile (CAS: N/A), where boronate esters further stabilize the compound .

- Solubility : Nitrile-containing cyclopropanes generally exhibit low aqueous solubility. For instance, 1-(3-Fluorophenyl)cyclopropanecarbonitrile requires organic solvents for dissolution .

Biological Activity

1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile, with the molecular formula CHFN and a molecular weight of 211.19 g/mol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

The biological activity of this compound is largely attributed to its structural features:

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.

- Covalent Bond Formation : The carbonitrile group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

- Enzyme Interaction : Studies suggest that it can affect different enzymes, although specific targets remain under investigation.

- Receptor Modulation : The compound is being explored for its effects on various receptors, including potential therapeutic applications in pain management and cancer treatment.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

- Antinociceptive Effects : In animal models, the compound demonstrated significant antinociceptive effects, suggesting potential use in pain relief therapies. Its efficacy was evaluated in models of chronic pain, showing promise as a therapeutic agent .

- Cancer Research : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through specific biochemical pathways. Further studies are needed to elucidate the exact mechanisms involved.

- Pharmacokinetics : The compound exhibits solubility in organic solvents and limited solubility in water, which may influence its bioavailability and therapeutic effectiveness.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile | Trifluoromethyl at para position | Similar enzyme interactions |

| 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid | Carboxylic acid instead of carbonitrile | Different receptor modulation |

| 1-(3-(Trifluoromethyl)phenyl)cyclopropane | Lacks carbonitrile group | Reduced biological activity |

This table illustrates how variations in functional groups influence the biological properties of these compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. Key steps include:

- Cyclopropane ring formation : Use transition-metal-catalyzed [2+1] cycloaddition (e.g., Simmons-Smith reaction with Zn/Cu) or photochemical methods.

- Nitrile introduction : Employ nucleophilic substitution (e.g., KCN displacement of halides) or catalytic cyanation (Pd-mediated) .

- Trifluoromethyl group installation : Utilize Ullmann coupling or direct trifluoromethylation with CF₃I/CuI under controlled conditions .

Optimization parameters: - Temperature (60–120°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% Pd) significantly affect yield .

- Purity is enhanced via recrystallization (hexane/EtOAc) or column chromatography (silica gel, 20–40% EtOAc in hexane) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify cyclopropane protons (δ 1.5–2.5 ppm, ABX splitting due to ring strain) and aromatic protons (δ 7.2–7.8 ppm for trifluoromethyl-substituted phenyl) .

- ¹³C NMR : Detect cyclopropane carbons (δ 15–25 ppm) and nitrile carbon (δ 115–120 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (calc. for C₁₁H₇F₃N: 210.05 g/mol) and fragments (e.g., loss of CN group) .

- Infrared (IR) : Strong nitrile absorption (~2240 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the cyclopropane ring in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Electronic Effects : The -CF₃ group increases electrophilicity of the adjacent cyclopropane carbon, facilitating nucleophilic attack (e.g., ring-opening by amines or Grignard reagents) .

- Kinetic Studies : Use DFT calculations (B3LYP/6-31G*) to model charge distribution. Experimental validation via Hammett plots (σₚ values for -CF₃ = +0.54) correlates substituent effects with reaction rates .

- Case Study : Compare ring-opening rates with analogous compounds (e.g., 3-fluorophenyl vs. 3-CF₃-phenyl derivatives) under identical conditions .

Q. What computational strategies can predict the stability and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for cyclopropane C-C bonds (typically ~65 kcal/mol, lower than unstrained analogs) .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., polar solvents stabilize the nitrile dipole) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ, π) with experimental logP values to predict bioavailability .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., divergent yields with Pd vs. Cu catalysts)?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial design to isolate variables (catalyst type, solvent, temperature). For example, Pd catalysts favor cross-couplings, while Cu promotes radical pathways .

- Mechanistic Probes : Add radical scavengers (TEMPO) or isotopic labeling (¹³C-CN) to distinguish pathways .

- Controlled Replicates : Repeat reactions under inert atmosphere (Ar/glovebox) to exclude moisture/O₂ interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.